

Discovery and development of Tas-121

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Compound of Interest		
Compound Name:	Tas-121	
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An In-depth Technical Guide to the Discovery and Development of Futibatinib (**TAS-121**/TAS-120)

Introduction

Futibatinib, also known as TAS-120, is a potent and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Deregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it a key therapeutic target. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of futibatinib, with a focus on its mechanism of action, efficacy, and safety profile. While the designation **TAS-121** has also been associated with a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, this document will focus on the FGFR inhibitor futibatinib.

Discovery and Preclinical Development

Futibatinib was identified as a structurally novel, irreversible inhibitor of FGFR1–4. Its unique covalent binding mechanism confers distinct advantages over reversible ATP-competitive inhibitors, including potent activity against acquired resistance mutations.

Mechanism of Action

Futibatinib covalently binds to a conserved cysteine residue within the P-loop of the FGFR kinase domain. This irreversible binding locks the kinase in an inactive conformation, thereby inhibiting FGFR phosphorylation and downstream signaling pathways, including the RAS-



MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1][2]

In Vitro Potency and Selectivity

Futibatinib demonstrates potent and selective inhibition of FGFR1–4 with IC50 values in the low nanomolar range.[2] The inhibitory activity of futibatinib against various FGFRs and other kinases is summarized in the table below.

Kinase	IC50 (nmol/L)
FGFR1	1.4
FGFR2	1.8
FGFR3	2.2
FGFR4	3.7
VEGFR2	>1000
PDGFRβ	>1000
c-Kit	>1000
Abl	>1000

Data compiled from preclinical studies.[2]

Futibatinib also shows potent activity against cell lines harboring various FGFR genomic aberrations, including fusions, amplifications, and mutations.[2]

Preclinical Efficacy in Xenograft Models

Oral administration of futibatinib led to significant, dose-dependent tumor growth inhibition in various human tumor xenograft models driven by FGFR aberrations.[2] Sustained inhibition of FGFR phosphorylation in tumor tissues correlated with the antitumor activity.[2]

Experimental Protocols Kinase Inhibition Assay



Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against a panel of kinases.

Methodology:

- Recombinant human kinase domains were incubated with varying concentrations of futibatinib in the presence of ATP and a suitable substrate.
- Kinase activity was measured by quantifying the amount of phosphorylated substrate using methods such as ELISA or radiometric assays.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the antiproliferative activity of futibatinib in cancer cell lines.

Methodology:

- Cancer cell lines with and without FGFR genomic aberrations were seeded in 96-well plates.
- Cells were treated with a range of futibatinib concentrations for a specified duration (e.g., 72 hours).
- Cell viability was determined using a colorimetric assay, such as the MTT or CellTiter-Glo® assay.
- IC50 values were determined from the resulting dose-response curves.

Tumor Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of futibatinib.

Methodology:

 Human cancer cells harboring FGFR aberrations were subcutaneously implanted into immunodeficient mice.



- Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
- Futibatinib was administered orally at various dose levels and schedules.
- Tumor volumes were measured regularly to assess tumor growth inhibition.
- At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., measurement of p-FGFR levels).[3][4]

Clinical Development

The clinical development of futibatinib has primarily focused on patients with advanced solid tumors harboring FGFR alterations, particularly intrahepatic cholangiocarcinoma (iCCA).

Phase 1 Studies

Initial phase 1 studies established the safety, tolerability, and recommended phase 2 dose of futibatinib. These studies demonstrated preliminary antitumor activity in patients with various FGFR-aberrant tumors.[1]

Phase 2 FOENIX-CCA2 Study

The pivotal phase 2 FOENIX-CCA2 trial was an open-label, single-arm study that evaluated the efficacy and safety of futibatinib in patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 fusions or rearrangements.[1][5][6]

Key Eligibility Criteria:

- Histologically confirmed unresectable, locally advanced or metastatic iCCA.
- Documented FGFR2 gene fusion or other rearrangement.
- Disease progression after at least one prior line of systemic therapy.

Treatment: Patients received futibatinib 20 mg orally once daily in 21-day cycles until disease progression or unacceptable toxicity.[1]

Efficacy Results:



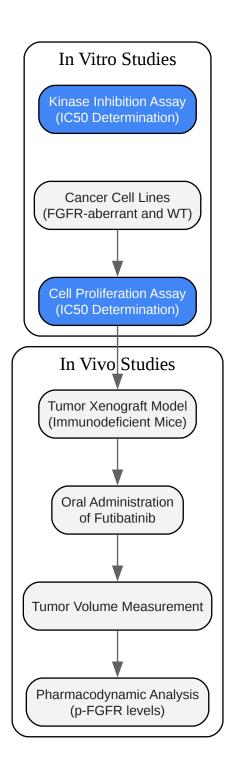
Endpoint	Result	95% CI
Objective Response Rate (ORR)	42%	32.1 - 51.9
Complete Response (CR)	1 patient	-
Partial Response (PR)	42 patients	-
Disease Control Rate (DCR)	82.5%	73.8 - 89.3
Median Duration of Response (DoR)	9.7 months	7.6 - 17.0
Median Progression-Free Survival (PFS)	9.0 months	6.9 - 13.1
Median Overall Survival (OS)	21.7 months	14.5 - Not Reached

Data from the FOENIX-CCA2 study.[1][5][6][7]

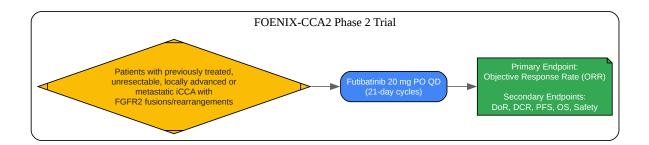
Safety Profile: The most common treatment-related adverse events were hyperphosphatemia, alopecia, dry mouth, diarrhea, and fatigue.[8] These side effects were generally manageable and rarely led to treatment discontinuation.[6]

Visualizations Signaling Pathway Diagram









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